

Spectroscopic Data of Methyl 2-(2-aminoethyl)benzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(2-aminoethyl)benzoate
CAS No.:	771581-77-2
Cat. No.:	B1589068

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Introduction

Methyl 2-(2-aminoethyl)benzoate is a chemical compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a substituted benzoate, it possesses a rigid aromatic core and a flexible ethylamine side chain, allowing for diverse interactions with biological targets. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the predicted spectroscopic data for **Methyl 2-(2-aminoethyl)benzoate**, offering a detailed interpretation of its spectral features. Furthermore, it outlines standardized protocols for data acquisition, serving as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data and Interpretation

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers. The predicted ^1H NMR spectrum of **Methyl 2-(2-aminoethyl)benzoate** in a suitable deuterated solvent like CDCl_3 would exhibit distinct signals corresponding to the aromatic protons, the ethyl chain protons, the amine protons, and the methyl ester protons.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	Doublet of doublets	1H	Ar-H (ortho to -COOCH ₃)
~ 7.2 - 7.5	Multiplet	3H	Ar-H
~ 3.9	Singlet	3H	-COOCH ₃
~ 3.0 - 3.2	Triplet	2H	Ar-CH ₂ -CH ₂ -NH ₂
~ 2.8 - 3.0	Triplet	2H	Ar-CH ₂ -CH ₂ -NH ₂
~ 1.5 - 2.5	Broad singlet	2H	-NH ₂

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons (δ 7.2 - 8.1):** The four protons on the benzene ring will appear in the aromatic region. The proton ortho to the electron-withdrawing methyl ester group is expected to be the most deshielded and appear furthest downfield (~7.9-8.1 ppm). The other aromatic protons will resonate at slightly higher fields. The ortho-disubstitution pattern leads to complex splitting, often appearing as a multiplet.
- Methyl Ester Protons (δ ~3.9):** The three protons of the methyl group of the ester will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is characteristic of methyl esters.

- Ethyl Chain Protons (δ ~2.8 - 3.2): The two methylene groups of the ethyl side chain will appear as two distinct triplets. The methylene group attached to the aromatic ring (Ar-CH₂-) will be slightly deshielded compared to the methylene group attached to the amine (-CH₂-NH₂). The triplet splitting pattern arises from the coupling between the two adjacent methylene groups (n+1 rule, where n=2).
- Amine Protons (δ ~1.5 - 2.5): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **Methyl 2-(2-aminoethyl)benzoate** will give a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~ 168	C=O (Ester)
~ 140	Ar-C (quaternary, attached to -CH ₂ CH ₂ NH ₂)
~ 132	Ar-CH
~ 131	Ar-CH
~ 130	Ar-C (quaternary, attached to -COOCH ₃)
~ 128	Ar-CH
~ 126	Ar-CH
~ 52	-COOCH ₃
~ 42	Ar-CH ₂ -CH ₂ -NH ₂
~ 36	Ar-CH ₂ -CH ₂ -NH ₂

Interpretation of the ^{13}C NMR Spectrum:

- **Carbonyl Carbon ($\delta \sim 168$):** The carbon of the ester carbonyl group will appear at a characteristic downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.
- **Aromatic Carbons ($\delta \sim 126 - 140$):** The six carbons of the benzene ring will resonate in the aromatic region. The two quaternary carbons, attached to the substituents, will have distinct chemical shifts from the four protonated aromatic carbons. The carbon attached to the electron-withdrawing ester group will be deshielded, while the carbon attached to the electron-donating aminoethyl group will be shielded relative to benzene.
- **Methyl Ester Carbon ($\delta \sim 52$):** The carbon of the methyl group of the ester will appear at a typical upfield position for a methyl group attached to an oxygen atom.
- **Ethyl Chain Carbons ($\delta \sim 36$ and ~ 42):** The two carbons of the ethyl side chain will appear in the aliphatic region of the spectrum. The carbon atom closer to the aromatic ring (Ar-CH_2) will be slightly more deshielded than the carbon atom attached to the nitrogen ($-\text{CH}_2\text{-NH}_2$).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3300	Medium, two bands	N-H stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H stretch	Aromatic C-H
2950 - 2850	Medium	C-H stretch	Aliphatic C-H
~ 1720	Strong, sharp	C=O stretch	Ester
~ 1600, ~1450	Medium to strong	C=C stretch	Aromatic Ring
~ 1250	Strong	C-O stretch	Ester
900 - 675	Strong	C-H bend (out-of-plane)	ortho-disubstituted benzene

Interpretation of the IR Spectrum:

- N-H Stretching (3400 - 3300 cm⁻¹): The presence of a primary amine is indicated by two characteristic absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.[\[4\]](#)
- C=O Stretching (~1720 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the carbonyl group of the ester.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- C=C Stretching (~1600, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
- C-O Stretching (~1250 cm⁻¹): A strong band in this region is attributed to the stretching vibration of the C-O single bond of the ester group.[\[8\]](#)
- C-H Bending (900 - 675 cm⁻¹): Strong absorptions in this "fingerprint" region can help confirm the substitution pattern of the benzene ring. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

- Molecular Ion (M^+): $m/z = 179$
- Key Fragment Ions:
 - $m/z = 148$ ($[M - OCH_3]^+$)
 - $m/z = 120$ ($[M - COOCH_3]^+$)
 - $m/z = 104$ ($[M - CH_2CH_2NH_2]^+$)
 - $m/z = 91$ (Tropylium ion)
 - $m/z = 77$ (Phenyl cation)
 - $m/z = 30$ ($[CH_2NH_2]^+$)

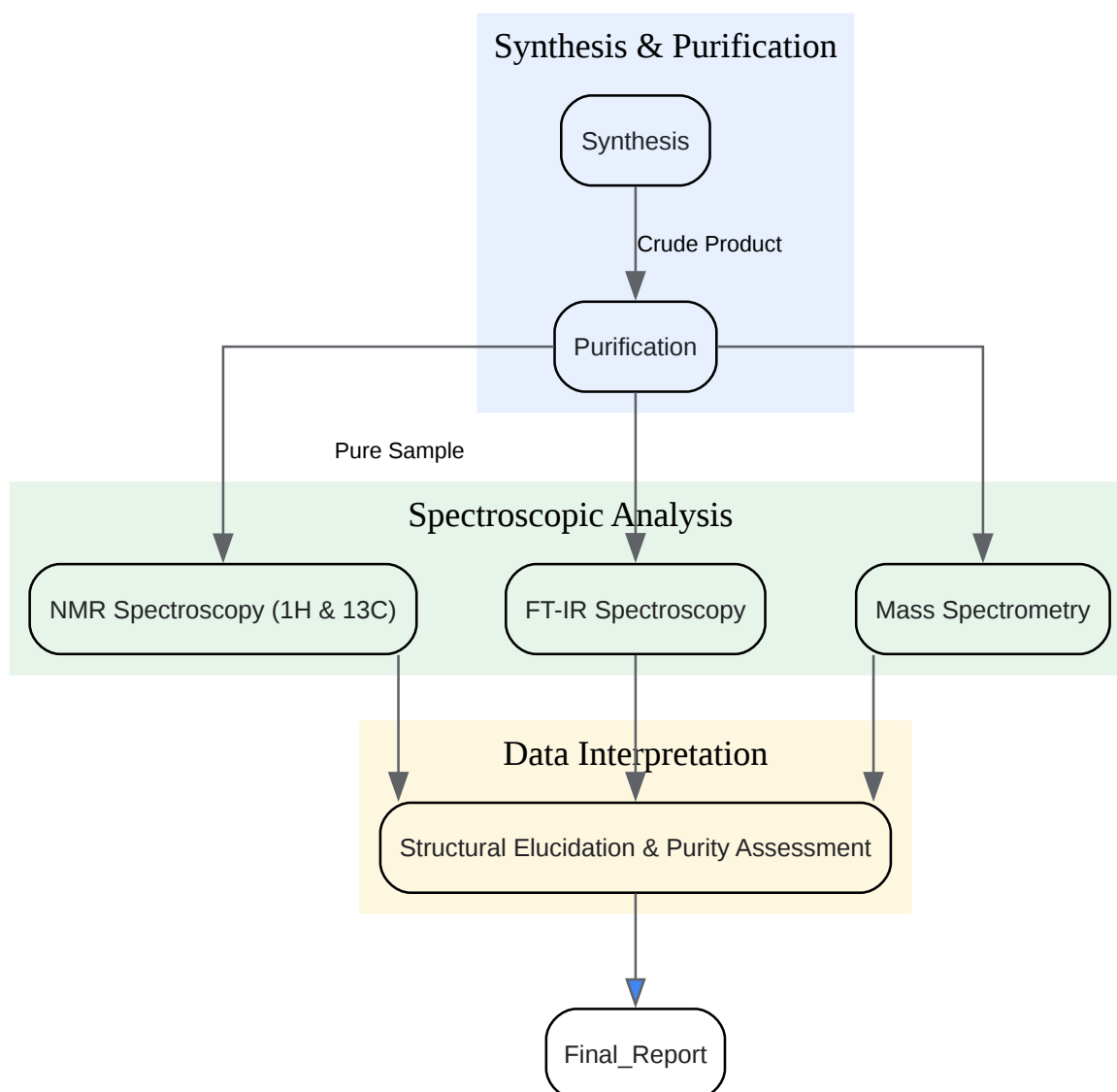
Interpretation of the Mass Spectrum:

- Molecular Ion Peak ($m/z = 179$): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of the compound.
- Loss of the Methoxy Group ($m/z = 148$): A common fragmentation pathway for methyl esters is the loss of the methoxy radical ($\bullet OCH_3$).
- Loss of the Carbomethoxy Group ($m/z = 120$): Loss of the entire carbomethoxy radical ($\bullet COOCH_3$) is also a likely fragmentation.
- Benzylic Cleavage ($m/z = 104$): Cleavage of the bond beta to the aromatic ring is a highly favored fragmentation process, leading to the formation of a stable benzylic cation.^{[6][9]} In this case, it would result in the loss of the aminoethyl radical ($\bullet CH_2CH_2NH_2$).

- Tropylium Ion ($m/z = 91$): The formation of the highly stable tropylium ion is a common feature in the mass spectra of compounds containing a benzyl group.
- Phenyl Cation ($m/z = 77$): Loss of the entire side chain can lead to the formation of the phenyl cation.
- Iminium Ion ($m/z = 30$): Alpha-cleavage of the aminoethyl side chain can produce a stable iminium ion, $[\text{CH}_2\text{NH}_2]^+$.
- Ortho Effect: In the mass spectra of ortho-substituted benzoates, interactions between the adjacent substituents can lead to characteristic fragmentation patterns, such as the loss of a neutral molecule.^{[9][10][11]} For **Methyl 2-(2-aminoethyl)benzoate**, this could potentially involve the interaction of the amine with the ester group, leading to unique fragment ions not observed in the meta or para isomers.

Experimental Protocols

Workflow for Spectroscopic Characterization



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **Methyl 2-(2-aminoethyl)benzoate**.

Standard Operating Procedure: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **Methyl 2-(2-aminoethyl)benzoate**.^[7]

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]
- Transfer the solution to a clean 5 mm NMR tube.[7]
- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.[1]
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, appropriate spectral width and relaxation delay).
 - Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
 - Process the data (Fourier transform, phase correction, and baseline correction).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Standard Operating Procedure: FT-IR Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

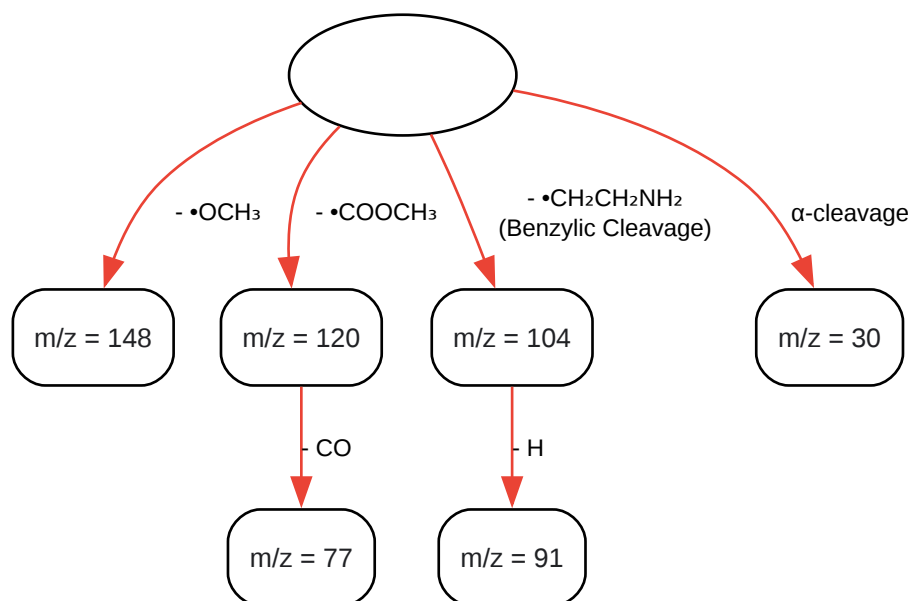
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[12]
- Instrument Setup:
 - Ensure the sample compartment is clean and empty.
 - Run a background scan to record the spectrum of the ambient atmosphere (and the salt plates or ATR crystal if applicable).[13] This will be subtracted from the sample spectrum.
- Data Acquisition:
 - Place the prepared sample in the instrument's sample holder.
 - Acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} .[14]
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - Label the significant peaks in the spectrum.

Standard Operating Procedure: Mass Spectrometry (EI)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).[15]
- Instrument Setup:
 - Choose an appropriate ionization method (e.g., Electron Ionization - EI for fragmentation information or Electrospray Ionization - ESI for accurate mass determination).
 - Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.[16]
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a gas chromatograph (GC-MS).

- Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).
- Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway for **Methyl 2-(2-aminoethyl)benzoate**.

Conclusion

The comprehensive spectroscopic analysis of **Methyl 2-(2-aminoethyl)benzoate**, through the predictive interpretation of its ^1H NMR, ^{13}C NMR, IR, and Mass Spectra, provides a robust framework for its unambiguous identification and characterization. The expected spectral features, arising from the interplay of the methyl ester, primary aminoethyl, and ortho-disubstituted aromatic functionalities, offer a unique spectroscopic fingerprint for this molecule. Adherence to the standardized experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science. This guide serves as a

critical resource for scientists, enabling them to confidently synthesize, purify, and characterize **Methyl 2-(2-aminoethyl)benzoate** and its derivatives.

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